2-Ethoxy-5-iodonicotinic acid
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Overview
Description
2-Ethoxy-5-iodonicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethoxy group at the 2-position and an iodine atom at the 5-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-iodonicotinic acid typically involves the iodination of 2-ethoxy-nicotinic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Ethoxy-5-iodonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-iodonicotinic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, the compound can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Comparison with Similar Compounds
- 2-Ethoxy-5-bromonicotinic acid
- 2-Ethoxy-5-chloronicotinic acid
- 2-Ethoxy-5-fluoronicotinic acid
Comparison: 2-Ethoxy-5-iodonicotinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom also enhances the compound’s ability to participate in certain types of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-ethoxy-5-iodopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVUWACWJRDVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627324 |
Source
|
Record name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335078-07-4 |
Source
|
Record name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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